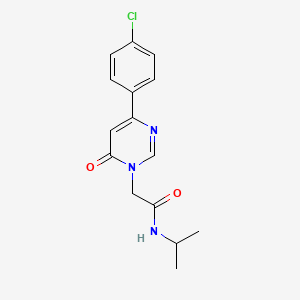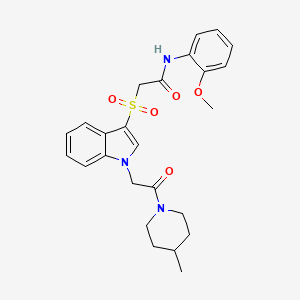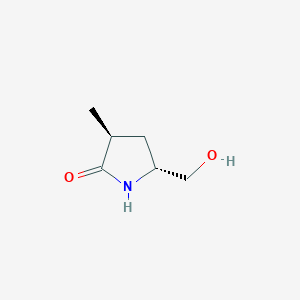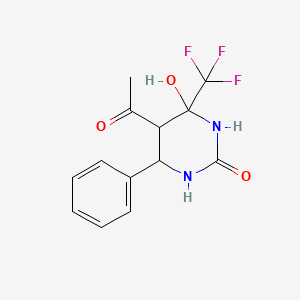![molecular formula C16H15N7O B2984012 N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-94-5](/img/structure/B2984012.png)
N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound featuring a triazole ring, an azetidine ring, and a pyridazine ring
科学的研究の応用
Synthesis and Antibacterial Activity One study explored the substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, aiming to expand the activity spectrum to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This research found that certain analogues exhibit significant antibacterial activity, emphasizing the importance of the azole moiety's electronic character on activity levels (Genin et al., 2000).
Cancer Research Applications Another study focused on the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives as inhibitors of Bcr-Abl, a protein known for its role in chronic myeloid leukemia. The research highlighted the potential use of these compounds in cancer treatment, indicating a similar approach could be applied to compounds with the structure of interest (Arioli et al., 2011).
Herbicidal Activity The modes of action of pyridazinone herbicides were studied, revealing that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in barley, suggesting potential applications in agriculture (Hilton et al., 1969).
Antidepressant and Nootropic Agents Research on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones linked to isonocotinyl hydrazone has shown potential antidepressant and nootropic activities. This suggests that compounds with similar structural features might also possess CNS activity, providing a foundation for developing new therapeutic agents (Thomas et al., 2016).
Antioxidant Properties A study on the in vitro antioxidant properties of new thiazole derivatives, including those with azetidine components, highlights the potential for these compounds to serve as antioxidants, which could be relevant in the prevention of oxidative stress-related diseases (Jaishree et al., 2012).
作用機序
Target of Action
The compound N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a derivative of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds typically involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds . .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors . .
Pharmacokinetics
The pharmacokinetics of triazole compounds generally involve good pharmacodynamic and pharmacokinetic profiles, and low toxicity . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given that triazole compounds are known to show versatile biological activities , the molecular and cellular effects could be diverse.
Safety and Hazards
While specific safety and hazard data for “N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is not available, it’s important to note that triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
将来の方向性
The future of triazole compounds in medicinal chemistry looks promising. There is an ongoing race among scientists to develop novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world . The urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens is driving the improvement in hybrid molecules in the design of new entities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.
Azetidine Ring Formation: The azetidine ring is usually formed through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Pyridazine Ring Synthesis: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings, using oxidizing agents like hydrogen
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c24-16(14-9-18-23(21-14)13-5-2-1-3-6-13)22-10-12(11-22)19-15-7-4-8-17-20-15/h1-9,12H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXPLQFUMKYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
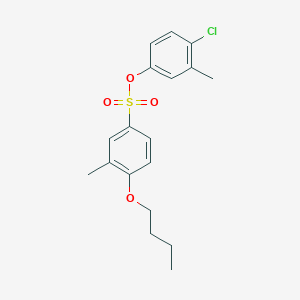
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)

![1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2983936.png)
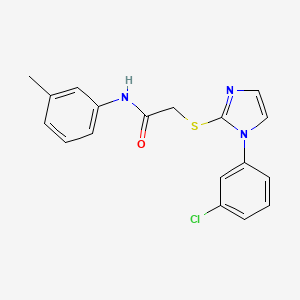
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)
![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)
